molecular formula C13H23NO4 B11766669 4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid

4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid

Cat. No.: B11766669
M. Wt: 257.33 g/mol
InChI Key: WWHYIQSGIFMCFA-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid is a compound that belongs to the class of amino acids and derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is often utilized in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In industrial settings, the production of tert-butoxycarbonyl-protected amino acids can be scaled up using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of free amines after Boc deprotection.

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used in peptide synthesis as a protected amino acid building block.

    Biology: The compound is utilized in the synthesis of biologically active peptides and proteins.

    Medicine: In medicinal chemistry, the compound is used to synthesize peptide-based drugs and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the synthesized peptides or compounds .

Comparison with Similar Compounds

4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid can be compared with other Boc-protected amino acids:

The uniqueness of this compound lies in its specific cyclohexane structure and the position of the Boc-protected amino group, which provides distinct reactivity and applications in organic synthesis and peptide chemistry.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(4)7-5-9(6-8-13)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)

InChI Key

WWHYIQSGIFMCFA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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